N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine
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Overview
Description
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine is a chemical compound characterized by a spirocyclic structure. This compound is notable for its unique molecular configuration, which includes a spiro[3.3]heptane ring system. The presence of the spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine typically involves the reaction of spiro[3.3]heptane derivatives with methylamine. One common method includes the use of spiro[3.3]heptan-2-one as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Halogenated derivatives, alkoxides.
Scientific Research Applications
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling . The spirocyclic structure allows for unique binding interactions, contributing to its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-methylspiro[3.3]heptan-2-yl}methanamine hydrochloride
- Spiro[3.3]heptan-2-ylmethanamine
- tert-butyl N-{1-hydroxyspiro[3.3]heptan-2-yl}carbamate
Uniqueness
N-Methyl-1-(spiro[3.3]heptan-2-yl)methanamine is unique due to its N-methyl substitution, which imparts distinct electronic and steric properties. This modification can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry and drug design .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-methyl-1-spiro[3.3]heptan-2-ylmethanamine |
InChI |
InChI=1S/C9H17N/c1-10-7-8-5-9(6-8)3-2-4-9/h8,10H,2-7H2,1H3 |
InChI Key |
VAKWSHKMUYSEOB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2(C1)CCC2 |
Origin of Product |
United States |
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